5-fluoro-1H-indazol-3-amine
Overview
Description
5-fluoro-1H-indazol-3-amine is a compound with the molecular formula C7H6FN31. It is a member of indazoles, which are important heterocycles in drug molecules2. This compound is known to have a variety of functional groups and display versatile biological activities2.
Synthesis Analysis
Indazole derivatives, including 5-fluoro-1H-indazol-3-amine, have been synthesized using various methods2. For instance, Duan et al. reported the synthesis of novel 3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole derivatives2. Another study designed and synthesized 1H-indazol-3-amine derivatives by utilizing scaffold hopping and molecular hybridization strategies3.
Molecular Structure Analysis
The molecular structure of 5-fluoro-1H-indazol-3-amine includes a bicyclic ring structure made up of a pyrazole ring and a benzene ring2. The compound usually contains two tautomeric forms: 1H-indazole and 2H-indazole. However, 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer2.
Chemical Reactions Analysis
The chemical reactions involving 5-fluoro-1H-indazol-3-amine are not explicitly mentioned in the retrieved sources. However, indazole derivatives, including this compound, are known to participate in a wide range of chemical reactions due to their diverse functional groups2.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-fluoro-1H-indazol-3-amine include a molecular weight of 151.14 g/mol, a topological polar surface area of 54.7 Ų, and a complexity of 1531. It also has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 31.Scientific Research Applications
Synthesis and Antitumor Activity
One significant application of derivatives of 5-fluoro-1H-indazol-3-amine is in the field of antitumor research. For instance, the compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, derived from 5-fluoro-1H-indazol-3-amine, has been synthesized and shown to inhibit the proliferation of certain cancer cell lines. This highlights its potential in the development of new antitumor agents (Hao et al., 2017).
Chemical Synthesis and Reactions
5-fluoro-1H-indazol-3-amine plays a crucial role in chemical synthesis. For instance, various 3-aryl-1H-indazol-5-amine derivatives, closely related to 5-fluoro-1H-indazol-3-amine, have been efficiently synthesized using Pd-catalyzed Suzuki–Miyaura cross-coupling reactions. This method demonstrates the compound's versatility in creating a wide range of chemical derivatives (Wang et al., 2015).
Photophysical Studies
In photophysical research, derivatives of 5-fluoro-1H-indazol-3-amine, such as aminoindazoles, have been studied for their absorption and fluorescence spectra. These studies are crucial for understanding the electronic properties of these compounds and their potential applications in material sciences (Saha & Dogra, 1997).
Medicinal Chemistry
5-fluoro-1H-indazol-3-amine derivatives are also significant in medicinal chemistry. For instance, the synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination has been described, showcasing the compound's role in developing pharmacologically relevant structures (Park et al., 2021).
Corrosion Inhibition
The compound has applications in the field of corrosion science. Novel alkyl-chain indazole derivatives, related to 5-fluoro-1H-indazol-3-amine, have been synthesized and used as corrosion inhibitors for metals like copper. This underscores the compound's utility in industrial applications (Qiang et al., 2018).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation)4.
Future Directions
Indazole derivatives, including 5-fluoro-1H-indazol-3-amine, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities2. Future research may focus on developing novel anti-cancer drugs with high efficiency and low toxicity5.
properties
IUPAC Name |
5-fluoro-1H-indazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLBVJRYQQUECL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401981 | |
Record name | 5-fluoro-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-1H-indazol-3-amine | |
CAS RN |
61272-72-8 | |
Record name | 5-fluoro-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-1H-indazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.